An In-depth Technical Guide to the Physicochemical Properties of 1,1-Dichloro-1-fluorobutane
An In-depth Technical Guide to the Physicochemical Properties of 1,1-Dichloro-1-fluorobutane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 1,1-dichloro-1-fluorobutane (C₄H₇Cl₂F). Designed for professionals in research and development, this document synthesizes available data with established scientific principles to offer a robust resource for the application and study of this halogenated alkane.
Introduction
1,1-Dichloro-1-fluorobutane is a halogenated hydrocarbon belonging to the family of hydrochlorofluorocarbons (HCFCs). While specific applications for this compound are not widely documented in publicly available literature, its structural motifs are of interest in the fields of medicinal chemistry, materials science, and as a potential intermediate in organic synthesis. Understanding its fundamental physicochemical properties is paramount for its safe handling, application, and the prediction of its behavior in various chemical and biological systems.
Molecular and Physicochemical Properties
A summary of the known and estimated physicochemical properties of 1,1-dichloro-1-fluorobutane is presented below. It is important to note that while some experimental data is available, other properties are estimated based on computational models and trends observed in analogous compounds.
Table 1: Physicochemical Properties of 1,1-dichloro-1-fluorobutane
| Property | Value | Source/Method |
| Molecular Formula | C₄H₇Cl₂F | [1] |
| Molecular Weight | 145.00 g/mol | [1] |
| Boiling Point | 95 °C | [1] |
| Melting Point | Estimated: -70 to -90 °C | Estimation based on similar haloalkanes |
| Density | Estimated: 1.1 - 1.3 g/cm³ at 20°C | Estimation based on trends for haloalkanes[2][3] |
| Solubility in Water | Sparingly soluble | General property of haloalkanes[2][3] |
| Solubility in Organic Solvents | Soluble in ethers, alcohols, and chlorinated solvents | General property of haloalkanes[2][3] |
| Vapor Pressure | Not available | - |
Causality Behind Property Trends
The physicochemical properties of 1,1-dichloro-1-fluorobutane are a direct consequence of its molecular structure. The presence of two chlorine atoms and one fluorine atom on the same carbon atom creates a highly polar C-Cl and C-F bonds, leading to a significant dipole moment for the molecule. This polarity results in stronger intermolecular dipole-dipole interactions compared to its non-halogenated counterpart, butane. These stronger intermolecular forces are the primary reason for its relatively high boiling point of 95°C compared to butane (-1°C).[2][3][4][5]
The density of haloalkanes is generally greater than that of hydrocarbons with a similar number of carbon atoms, and it increases with the atomic mass of the halogen.[2][3] Therefore, the presence of two chlorine atoms and a fluorine atom results in a predicted density significantly higher than that of water.
The solubility of haloalkanes in water is typically low.[2][3] Although 1,1-dichloro-1-fluorobutane is a polar molecule, it is unable to form strong hydrogen bonds with water molecules. The energy required to break the existing hydrogen bonds between water molecules is not sufficiently compensated by the formation of new interactions with the haloalkane. Conversely, it is expected to be readily soluble in non-polar and moderately polar organic solvents due to "like dissolves like" principles, where the intermolecular forces are of a similar nature.[2][3]
Synthesis and Characterization
Proposed Synthesis Workflow
A potential synthetic pathway could involve the reaction of butanal with a chlorinating agent to form the corresponding 1,1-dichloroalkane, followed by a halogen exchange reaction to introduce the fluorine atom.
Caption: Proposed synthesis workflow for 1,1-dichloro-1-fluorobutane.
Experimental Protocols for Physicochemical Property Determination
The following are established, step-by-step methodologies for determining the key physicochemical properties of a liquid compound like 1,1-dichloro-1-fluorobutane.
This method is suitable for small sample volumes and provides an accurate boiling point at atmospheric pressure.
Protocol:
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Sample Preparation: Fill a small test tube (Durham tube) to about one-third with 1,1-dichloro-1-fluorobutane.
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Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
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Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
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Heating: Place the assembly in a Thiele tube containing heating oil, ensuring the oil level is above the sample.
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Observation: Gently heat the side arm of the Thiele tube. A slow stream of bubbles will emerge from the capillary tube as the air expands.
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Boiling Point Identification: Continue heating until a continuous and rapid stream of bubbles is observed. At this point, remove the heat.
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Reading: The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.
The density of a liquid can be accurately determined using a pycnometer, a glass flask with a precisely known volume.
Protocol:
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Pycnometer Preparation: Clean and dry the pycnometer and determine its mass (m₁).
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Water Calibration: Fill the pycnometer with deionized water at a known temperature (e.g., 20°C) and record its mass (m₂). The volume of the pycnometer (V) can be calculated using the known density of water at that temperature.
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Sample Measurement: Empty and dry the pycnometer, then fill it with 1,1-dichloro-1-fluorobutane at the same temperature and record its mass (m₃).
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Calculation: The density (ρ) of the sample is calculated using the formula: ρ = (m₃ - m₁) / V.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of 1,1-dichloro-1-fluorobutane. While experimental spectra are not available, predicted data can guide researchers.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three different proton environments in the butyl chain. The chemical shifts will be influenced by the proximity to the electron-withdrawing halogen atoms. The methylene group adjacent to the CCl₂F group will be the most deshielded.
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¹³C NMR: The carbon NMR spectrum will display four distinct signals for the four carbon atoms. The carbon atom bonded to the three halogens (C1) will be significantly downfield due to the strong deshielding effect.
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¹⁹F NMR: The fluorine NMR spectrum will show a single signal, likely a triplet due to coupling with the adjacent methylene protons.
The IR spectrum will be characterized by strong C-H stretching and bending vibrations. The C-Cl and C-F stretching vibrations will appear in the fingerprint region and are diagnostic for the presence of these halogens.
Electron ionization mass spectrometry would likely lead to fragmentation of the molecule. The fragmentation pattern would be influenced by the stability of the resulting carbocations. Common fragmentation pathways would involve the loss of chlorine or fluorine radicals, as well as the cleavage of the carbon-carbon bonds.
Safety and Handling
Conclusion
This technical guide has provided a detailed overview of the known and predicted physicochemical properties of 1,1-dichloro-1-fluorobutane. By combining available data with established scientific principles and experimental protocols, this document serves as a valuable resource for researchers and professionals. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.
References
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CK-12 Foundation. (2026, January 1). Physical Properties of Haloalkanes and Haloarenes. Retrieved from [Link]
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Vedantu. (n.d.). Physical Properties of Haloalkanes: Key Points & Examples. Retrieved from [Link]
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Chemistry Student. (n.d.). Physical Properties of Haloalkanes and Haloarenes. Retrieved from [Link]
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EMBIBE. (2023, January 18). Physical Properties of Haloalkanes and Haloarenes: Density, Solubility. Retrieved from [Link]
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Agilent Technologies, Inc. (2011). Analysis of chlorinated volatiles and C1-C6 hydrocarbons. Application Note. Retrieved from [Link]
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Gao, Y., et al. (2026, January 22). Using a Hierarchical Molecular Structure-Based Method to Estimate the Physicochemical Properties of Halogen/Cyano-Substituted Alkanes. Molecules, 31(3), 634. Retrieved from [Link]
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Stenutz, R. (n.d.). 1,1-dichloro-1-fluorobutane. Retrieved from [Link]
